2,4-Dibromo-3,5,6-trifluorophenol
Description
Significance of Halogenated Phenols as Synthetic Intermediates in Chemical Research
Halogenated phenols are of paramount importance in the field of chemical research and industry, serving as versatile precursors in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the phenol (B47542), enhancing its utility in various chemical transformations. google.comresearchgate.net These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. google.combldpharm.com For instance, halogenated phenols can be key components in the synthesis of fire-retardant materials and preservatives. google.com
The strategic placement of halogens allows for regioselective functionalization, a critical aspect of modern organic synthesis. researchgate.netoregonstate.edu Different halogens (fluorine, chlorine, bromine, iodine) offer a range of reactivity, enabling chemists to perform a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. bldpharm.com The development of efficient and selective halogenation processes for phenols remains an active area of research, with a focus on creating commercially important chlorinated and brominated phenols. researchgate.netresearchgate.net Furthermore, the unique properties of highly halogenated phenols make them valuable in the study of medicinal chemistry and material science.
Overview of 2,4-Dibromo-3,5,6-trifluorophenol as a Distinctive Research Target
While a significant body of research exists for a variety of halogenated phenols, specific information regarding this compound is notably scarce in publicly accessible scientific literature and chemical databases. Its polysubstituted nature, with two bromine atoms and three fluorine atoms, marks it as a highly specialized research compound. The combination of different halogens on the same aromatic ring suggests a nuanced reactivity profile, making it an intriguing, albeit challenging, target for synthetic chemists.
The properties of this compound can be inferred from related structures. For example, the presence of fluorine atoms generally increases the acidity of the phenolic proton, while the bromine atoms provide sites for metal-catalyzed cross-coupling reactions. The dense halogenation pattern would also be expected to impart significant lipophilicity to the molecule.
Below is a table of properties for a structurally similar compound, 2,5-Dibromo-3,4,6-trifluorophenol, which may provide some insight into the expected characteristics of the target compound.
| Property | Value |
| CAS Number | 5510-39-4 |
| Molecular Formula | C₆HBr₂F₃O |
| Molecular Weight | 326.87 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-89 °C |
Note: This data is for 2,5-Dibromo-3,4,6-trifluorophenol and is provided for illustrative purposes due to the lack of specific data for this compound. chemicalbook.com
Scope and Academic Research Focus of the Comprehensive Review
This review aims to provide a comprehensive overview of this compound within the context of advanced organic synthesis. However, due to the limited availability of specific research findings for this exact compound, the scope of this article is necessarily constrained. The primary focus will be on the broader significance of polysubstituted halogenated phenols and the potential synthetic strategies and applications that could be extrapolated to this compound. The discussion will draw upon established principles of organic synthesis and the known reactivity of similar halogenated phenols. The objective is to highlight the potential of this unique molecule as a research target and to stimulate further investigation into its synthesis and utility.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3,5,6-trifluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3O/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOODPDPZBCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)Br)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034655 | |
| Record name | 2,4-Dibromo-3,5,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28520-20-9 | |
| Record name | Phenol, 2,4-dibromo-3,5,6-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28520-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3,5,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2,4 Dibromo 3,5,6 Trifluorophenol Analogs
Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Phenols
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In phenols, the hydroxyl group profoundly influences the rate and orientation of these reactions. numberanalytics.combyjus.com
The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para- director in electrophilic aromatic substitution. pressbooks.pubucalgary.ca This is because the oxygen atom's non-bonding electrons can be donated to the aromatic ring through a resonance effect. quora.commasterorganicchemistry.com This electron donation stabilizes the intermediate carbocation (the arenium ion) formed during the electrophilic attack. bdu.ac.inbritannica.com
The resonance structures show that the electron density is specifically increased at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. pressbooks.pubquora.com This stabilization is most effective when the electrophile attacks the ortho or para positions, which is why the -OH group directs substitution to these sites. britannica.com Phenols are so strongly activated that they can react under milder conditions than benzene, and even with weak electrophiles like carbon dioxide in the Kolbe-Schmitt reaction. byjus.comucalgary.calibretexts.org
This creates a competitive scenario. The powerful activating, ortho-, para-directing hydroxyl group dominates the reaction's orientation. ucalgary.cabritannica.com Substitution will preferentially occur at the available ortho or para positions relative to the -OH group. ucalgary.ca If the para position is blocked by a substituent, substitution will be directed to the available ortho positions. ucalgary.ca In a molecule like 2,4-Dibromo-3,5,6-trifluorophenol, all ortho and para positions relative to the hydroxyl group are already substituted. This high degree of substitution makes further traditional EAS reactions highly unlikely without forcing conditions that may lead to decomposition or rearrangement. The competition in less substituted analogs, however, often results in a mixture of products, with the precise ratio depending on the specific halogens and reaction conditions. rsc.org For instance, the bromination of phenol (B47542) is difficult to control and readily yields polybrominated products like 2,4,6-tribromophenol (B41969). byjus.comlibretexts.org
Oxidative Transformations and Dehalogenation Mechanisms
Polyhalogenated phenols are subject to oxidative degradation, a process of significant environmental and biological relevance. Enzymatic systems, in particular, have evolved to carry out these transformations.
Dehaloperoxidase (DHP), an enzyme found in the marine polychaete Amphitrite ornata, is a heme-containing protein that catalyzes the oxidative dehalogenation of halophenols. nih.govresearchgate.net It is a bifunctional enzyme, possessing both peroxidase and hemoglobin activities. nih.gov DHP utilizes hydrogen peroxide (H₂O₂) to oxidize trihalogenated phenol substrates, such as 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-tribromophenol (TBP), converting them into their corresponding 2,6-dihalo-1,4-benzoquinones. researchgate.netnih.govsemanticscholar.org This process is a crucial detoxification pathway. researchgate.net
The dehalogenation mechanism catalyzed by DHP and other peroxidases does not involve direct displacement of the halide. Instead, it proceeds through a radical pathway involving sequential one-electron oxidations of the phenol substrate. nih.govsemanticscholar.org The process is generally understood as follows:
The enzyme's heme center is activated by hydrogen peroxide.
The activated enzyme abstracts an electron from the phenol substrate, generating a phenoxy radical. researchgate.net
A second one-electron oxidation of the radical occurs, resulting in a cationic intermediate. nih.govresearchgate.net
This cationic species, which resembles a Meisenheimer complex, is highly unstable. nih.gov It is readily attacked by a water molecule, leading to the expulsion of a halide ion (e.g., Cl⁻ or Br⁻) and the formation of the corresponding quinone product. nih.govnih.gov
This two-step, single-electron oxidation pathway is supported by quantum mechanical modeling and kinetic isotope effect studies. nih.gov Peroxidases like horseradish peroxidase (HRP) are also believed to catalyze N-dealkylations through similar one-electron transfer processes. nih.gov
Kinetic studies of DHP reveal important details about its interaction with substrates. The enzyme exhibits saturable, Michaelis-Menten kinetics with various trihalogenated phenols. nih.gov However, at high concentrations of substrates like 2,4,6-TCP and 2,4,6-TBP, the turnover frequency deviates from this model, showing a decrease in rate at concentrations above 1400-1700 μM, suggesting substrate inhibition or a more complex binding mechanism. nih.gov X-ray crystal structures have identified a potential internal active site within the enzyme, distinct from an external binding site, which may be involved in the reaction at these higher concentrations. nih.gov
Kinetic parameters for the dehalogenation activity of DHP isoenzyme B (DHP B) have been determined, showing its catalytic efficiency with different substrates.
| Substrate | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| 2,4,6-Trifluorophenol (TFP) | 14.0 ± 0.4 | 15 ± 2 | (9.3 ± 1.3) x 105 |
| 2,4,6-Trichlorophenol (TCP) | 11.0 ± 0.2 | 5.0 ± 0.5 | (2.2 ± 0.2) x 106 |
| 2,4,6-Tribromophenol (TBP) | 12.0 ± 0.3 | 4.0 ± 0.6 | (3.0 ± 0.5) x 106 |
Data obtained under conditions of fixed trihalophenol co-substrate concentration and varied hydrogen peroxide substrate concentration.
These data indicate that DHP B is highly efficient in processing all three trihalogenated phenols, with the catalytic efficiency (kcat/Km) being highest for TBP, followed by TCP, and then TFP. nih.gov Studies on enzyme inhibition, for example with 4-bromophenol, show that inhibitor binding is an entropically driven process. acs.org Such kinetic and thermodynamic investigations are crucial for understanding the enzyme's substrate specificity and the intricate molecular mechanisms that govern its catalytic function. nih.govacs.org
Anodic Coupling Reactions for Phenol Dimerization (e.g., Fluorinated Phenols to Biphenols)
Anodic coupling reactions offer a powerful and environmentally friendly method for the dimerization of phenols to form biphenols, avoiding the need for metal catalysts or stoichiometric reagents. sci-hub.st This electrochemical approach relies on the direct oxidation of phenol derivatives at an anode to generate phenoxy radicals, which then couple to form carbon-carbon bonds.
The mechanism of anodic phenol coupling generally involves the initial one-electron oxidation of a phenolate (B1203915) anion to a phenoxy radical. This radical species can then undergo dimerization. In the case of fluorinated phenols, the high electronegativity of fluorine atoms influences the electron density of the aromatic ring and the stability of the resulting radical intermediates, thereby affecting the course of the reaction. The selective formation of 4,4'-biphenols has been achieved through the dehydrogenative coupling of 2,6- or 2,5-substituted phenols using electricity as the oxidant. sci-hub.st This method demonstrates high selectivity due to the controlled activation of the substrates.
Recent studies have also highlighted the use of photocatalysis for the oxidative dimerization of electronically diverse phenols. chemrxiv.org A key challenge in these reactions is preventing the overoxidation of the desired biphenol product. chemrxiv.org A novel strategy involves the in-situ complexation of the biphenol with borate, which effectively suppresses overoxidation and allows for the selective coupling of even electron-deficient and monosubstituted phenols. chemrxiv.org This approach is applicable to both heterogeneous and homogeneous photocatalytic systems, which may operate through distinct mechanisms. chemrxiv.org
The cross-coupling of two different phenols presents a significant challenge due to their similar oxidation potentials, which often leads to a mixture of homo-coupled and cross-coupled products. acs.org Research has shown that the use of potassium persulfate (K₂S₂O₈) in trifluoroacetic acid can facilitate the oxidative cross-coupling of substituted phenols with naphthols. acs.org The success of these reactions is influenced by the generation of the sulfate (B86663) radical anion (SO₄⁻•), which initiates the coupling by abstracting a hydrogen atom from the phenol. acs.org
Formation of Halogen-Substituted Benzoquinones via Oxidation of Halogenated Phenols
The oxidation of halogenated phenols provides a direct route to halogen-substituted benzoquinones, which are valuable intermediates in organic synthesis. scielo.brlibretexts.org Phenols are readily oxidized, and various oxidizing agents can be employed for this transformation. libretexts.org
The generally accepted mechanism for the oxidation of phenols to para-benzoquinones involves the one-electron oxidation of the corresponding phenolate anion to a phenoxy radical. scielo.br This radical then reacts with an oxidant, such as molecular oxygen, to form a para-peroxy-cyclohexadienone intermediate, which subsequently loses water to yield the para-benzoquinone. scielo.br Side reactions, such as ortho-para and para-para carbon-carbon coupling, can also occur, leading to the formation of bis-quinone-methides, bis-phenols, and polymeric materials. scielo.br
A variety of oxidants have been explored for this transformation, including chromic acid, Fremy's salt, and metal catalysts. scielo.brlibretexts.org For instance, the oxidation of phenol with chromic acid yields para-benzoquinone. libretexts.org Milder oxidants are often preferred to control the reaction and avoid unwanted side products. libretexts.org Metal-catalyzed oxidations, using complexes such as cobalt-salen ([CoII(salen)]), have also been effectively used with molecular oxygen as the oxidant. scielo.br In some cases, the presence of a base promoter, such as an alkali metal phenoxide, can enhance the rate and selectivity of the reaction. google.com
The oxidation of para-substituted phenols to benzoquinones requires the cleavage of the para-substituent. Metal-activating complexes have been shown to effectively oxidize lignin (B12514952) model compounds, which contain carbon substituents at the para position, to the corresponding quinones. nrel.gov For example, syringaldehyde (B56468) can be converted to 2,6-dimethoxybenzoquinone in high yield using a Co(salen) catalyst and oxygen. nrel.gov
Nucleophilic Pathways in Polyhalogenated Phenols
Advanced Studies of Nucleophilic Substitution at C-F Bonds in Fluorinated Aromatics
Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction for the functionalization of polyhalogenated aromatic compounds, particularly those containing fluorine atoms. masterorganicchemistry.comnih.govresearchgate.net The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making the C-F bond a viable site for substitution. masterorganicchemistry.comnih.gov This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com The initial attack of the nucleophile on the electron-deficient aromatic ring is typically the rate-determining step. masterorganicchemistry.com
The reactivity of halogens in SɴAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the bond strengths (C-F being the strongest). masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com
In polyfluoroarenes, the regioselectivity of the substitution is governed by both electronic and steric factors. nih.gov Electron-withdrawing groups on the aromatic ring further activate it towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org For example, in octafluorotoluene, nucleophilic substitution occurs selectively at the para-position relative to the trifluoromethyl group, influenced by the electron density at the reactive carbons and steric hindrance. nih.gov
Recent advancements in this field include the use of organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes. nih.gov This method utilizes a cation radical-accelerated nucleophilic aromatic substitution (CRA-SɴAr) mechanism, allowing for the functionalization of electron-neutral and electron-rich fluoroarenes under mild conditions. nih.gov
Stability and Decomposition Pathways of Related Fluorinated Aromatics
Mechanistic Insights into Thermal Decomposition of Fluorinated Nitroaromatics
The thermal stability and decomposition pathways of fluorinated nitroaromatic compounds are of significant interest due to their applications as energetic materials. The introduction of fluorine atoms can significantly alter the stability and decomposition mechanism of these compounds.
Studies on the thermal decomposition of nitroaromatic explosives have identified several key initial reaction steps. nih.gov These include the homolytic cleavage of the C-NO₂ bond to produce NO₂, the isomerization of the nitro group to a nitrite (B80452) group followed by O-NO bond cleavage, and intermolecular hydrogen or oxygen transfer. nih.gov The presence of fluorine atoms can influence the relative importance of these pathways.
For instance, theoretical studies on fluorinated nitrobenzene (B124822) derivatives have been conducted to evaluate their thermal and chemical stability. researchgate.net The stability of these compounds is often assessed based on indicators such as cohesion, chemical hardness, and softness. researchgate.net The introduction of fluorine-containing functional groups like -CF₃, -OCF₃, and -O(CF₂)nO- can impact the energetic properties, stability, and shock sensitivity of nitroaromatics. researchgate.net
Experimental studies on the thermal decomposition of fluorinated polymers used in explosives have shown that the primary decomposition products can include hydrogen fluoride (B91410) (HF) and carbon tetrafluoride (CF₄). researchgate.net The thermal stability of such materials is often investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net The kinetics of thermal decomposition can be complex, often involving multiple steps and catalytic effects from decomposition products. dtic.mil For example, the thermal decomposition of plastic bonded explosives (PBXs) containing fluoropolymers can occur in multiple stages, with the decomposition of the polymer matrix occurring at higher temperatures. researchgate.net
The thermal decomposition of fluorinated graphene, a related material, has also been studied. nih.gov It has been found that fluorinated graphene has lower thermal stability compared to graphene, decomposing at around 436.6 °C. nih.gov This is attributed to the disruption of the π-π stacking and the introduction of chemically active fluorine atoms. nih.gov
Theoretical and Computational Investigations of 2,4 Dibromo 3,5,6 Trifluorophenol Systems
Quantum Mechanical (QM) Studies of Reaction Mechanisms
Quantum mechanical methods are fundamental to understanding the reactivity and degradation pathways of halogenated organic compounds. nih.gov These in silico approaches provide insights into the electronic structure and energetic landscapes of reactions, which are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For a compound like 2,4-dibromo-3,5,6-trifluorophenol, DFT calculations are crucial for elucidating the transition states of its various potential reactions, such as dehalogenation. These calculations can predict the geometries of short-lived, high-energy transition state structures, which are critical for understanding reaction kinetics.
In complex systems, such as enzymatic reactions, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. This method treats the reactive center of the molecule (e.g., the carbon-halogen bond undergoing cleavage) with high-level QM methods, while the surrounding environment (e.g., the protein and solvent) is described using more computationally efficient MM force fields. This allows for the accurate modeling of transition states within a biological context. For instance, in the dehalogenation of a similar compound, pentachlorophenol, by the enzyme pentachlorophenol-4-monooxygenase, QM/MM calculations would be essential to model the interaction of the substrate with the active site residues and the flavin cofactor during the reaction.
A primary application of DFT in the study of halogenated phenols is the calculation of reaction energy profiles. nih.gov By mapping the potential energy surface of a reaction, researchers can determine the activation energies (reaction barriers) for different pathways, thereby predicting the most likely mechanism. For this compound, this would involve calculating the energy barriers for the reductive cleavage of both carbon-bromine and carbon-fluorine bonds.
Table 1: Representative Calculated Activation Energies for Dehalogenation of Halogenated Aromatic Compounds
| Compound | Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|---|
| Pentachlorophenol | Reductive Dechlorination | DFT (B3LYP) | 25.4 |
| 2,4,6-Trichlorophenol (B30397) | Hydrolytic Dechlorination | DFT (M06-2X) | 32.1 |
| 4-Bromophenol | Reductive Debromination | DFT (B3LYP) | 22.8 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Substrate Binding and Conformational Analysis
Molecular dynamics simulations offer a powerful lens through which to view the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility and its binding to biological macromolecules, such as enzymes or receptors.
These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. This allows for the exploration of the conformational space available to the molecule, identifying the most stable conformers and the energy barriers between them. For a substituted phenol (B47542), this would include the rotational barrier of the hydroxyl group and any puckering of the aromatic ring. A detailed conformational study on a given interconverting system can be achieved through techniques such as nuclear magnetic resonance (NMR) validated molecular dynamics simulations. researchgate.netresearchgate.net
In the context of substrate binding, MD simulations can model the process of this compound entering the active site of an enzyme. This can reveal the key interactions that stabilize the bound complex, such as hydrogen bonds and halogen bonds, and can help to explain the substrate specificity of the enzyme.
Intermolecular Interactions and Halogen Bonding Phenomena
The bromine and fluorine atoms on the phenol ring are not merely passive substituents; they play an active role in mediating intermolecular interactions, most notably through halogen bonding.
A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net In this compound, the bromine atoms, being larger and more polarizable than the fluorine atoms, are expected to be the primary halogen bond donors. Theoretical calculations, such as DFT, can be used to characterize these interactions by calculating the electrostatic potential on the surface of the molecule and identifying the positive σ-holes on the bromine atoms.
In molecular recognition, halogen bonds can be a deciding factor in the orientation and affinity of a ligand for its receptor. mdpi.com The strength and directionality of these bonds can be precisely modeled, providing insight into why a particular halogenated compound binds to a specific protein.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies would be used to screen for potential protein targets and to predict its binding mode within a known active site. nih.gov
Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.com These scoring functions account for various types of interactions, including hydrogen bonds, van der Waals forces, and, in more advanced models, halogen bonds. jst.go.jp Studies on other halogenated aromatic compounds have shown that the inclusion of explicit terms for halogen bonding in scoring functions can significantly improve the accuracy of binding predictions. jst.go.jp
Table 2: Illustrative Molecular Docking Results for Halogenated Ligands with a Model Protein Kinase
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 4-Iodophenol | -8.2 | Tyr234, Leu312 (halogen bond with backbone C=O) |
| 4-Bromophenol | -7.8 | Tyr234, Leu312 (halogen bond with backbone C=O) |
| 4-Chlorophenol | -7.1 | Tyr234 |
Note: This data is representative and illustrates the general trend of decreasing binding affinity with decreasing halogen size and polarizability. The specific values and interacting residues would vary depending on the protein target.
Advanced Characterization Methodologies for 2,4 Dibromo 3,5,6 Trifluorophenol and Its Derivatives
High-Resolution Spectroscopic Techniques in Mechanistic Research
High-resolution spectroscopy provides invaluable insights into the electronic and structural properties of molecules, enabling detailed mechanistic investigations of reactions involving 2,4-Dibromo-3,5,6-trifluorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ³¹P) for Structural Elucidation and Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. researchgate.net For derivatives of this compound, ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. chemicalbook.comrsc.org The presence of fluorine in the parent compound makes ¹⁹F NMR a particularly powerful tool for probing the electronic environment of the fluorine atoms and any changes that occur during a reaction. While ³¹P NMR is not directly applicable to this compound itself, it becomes essential for studying reactions where the compound or its derivatives interact with phosphorus-containing reagents or are incorporated into phosphorus-containing moieties.
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the complete connectivity of atoms within a molecule. core.ac.uk These techniques are vital for confirming the structure of reaction products and intermediates. nih.gov Furthermore, NMR can be used for kinetic analysis by monitoring the change in signal intensity of reactants and products over time, providing quantitative data on reaction rates.
Table 1: Representative NMR Data for Halogenated Phenols
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| 2,4-Dibromo-6-fluorophenol | ¹H | 7.5 (approx.) | d | |
| 7.2 (approx.) | d | |||
| 2,4,6-Trichlorophenol (B30397) | ¹H | 7.44 | s | |
| 2,4,6-Trichlorophenol-d | ¹H | 7.44 | s |
Note: This table is illustrative and based on data for structurally related compounds. Specific values for this compound would require experimental determination.
UV-Visible Spectroscopy for Reaction Monitoring and Intermediate Detection
UV-Visible spectroscopy is a versatile and widely used technique for monitoring the progress of chemical reactions in real-time. nih.gov The electronic transitions within a molecule give rise to a characteristic absorption spectrum. Changes in the chemical structure, such as the formation or consumption of chromophores during a reaction involving this compound, will lead to corresponding changes in the UV-Vis spectrum.
By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined. nih.gov This method is particularly useful for detecting the formation of transient intermediates that may have distinct absorption profiles. For instance, the formation of colored intermediates can be readily observed and quantified. Time-course measurements at different temperatures can also provide thermodynamic parameters for the reaction. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. nih.govuniversite-paris-saclay.frauburn.edu In the context of reactions involving this compound, EPR is indispensable for identifying and studying radical intermediates that may be formed. nih.gov
Many chemical and enzymatic reactions proceed through radical mechanisms, and directly detecting these short-lived species is often challenging. nih.gov EPR spectroscopy, sometimes coupled with spin trapping techniques, allows for the identification and structural characterization of these radical intermediates. nih.govmdpi.com The resulting EPR spectrum provides information about the electronic environment of the unpaired electron, which can help in elucidating the reaction mechanism.
Resonance Raman Spectroscopy for Heme Active Site Characterization and Substrate Binding
Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed structural information about the active sites of metalloenzymes, particularly heme proteins. nih.gov When studying the interaction of this compound with such enzymes, RR spectroscopy can be used to probe the binding of the substrate to the heme active site.
By exciting the sample with a laser wavelength that coincides with an electronic absorption band of the heme cofactor, the Raman signals of the vibrational modes of the heme are selectively enhanced. nih.gov This allows for the sensitive detection of changes in the heme structure upon substrate binding. For example, shifts in the vibrational frequencies can indicate changes in the iron oxidation state, spin state, and coordination environment, providing critical insights into the catalytic mechanism. nih.govbiorxiv.org
High-Resolution Mass Spectrometry (ESI-MS) for Product Confirmation and Reaction Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is an essential tool for the accurate mass determination of molecules, which is crucial for confirming the identity of reaction products and intermediates. waters.commdpi.comnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for studying the derivatives of this compound.
The high mass accuracy of HRMS allows for the determination of the elemental composition of a molecule, which is invaluable for distinguishing between isobaric compounds. waters.com By analyzing the reaction mixture at different time points, it is possible to identify the masses of various species present and thus reconstruct the reaction pathway. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide further structural information about the products and intermediates. mdpi.com
Table 2: Application of ESI-MS in the Analysis of a Hypothetical Reaction of this compound
| Ion (m/z) | Proposed Identity | Confidence |
| 327.7734 | [this compound - H]⁻ | High |
| [Product A + H]⁺ | Oxidized Product | Medium |
| [Intermediate B - H]⁻ | Debrominated Intermediate | Low |
Note: This table is for illustrative purposes. Actual m/z values would depend on the specific reaction and its products.
X-ray Crystallography for Precise Molecular Structure and Binding Site Analysis of Enzyme-Substrate Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biomolecules like enzymes. nih.gov When this compound or its derivatives act as substrates or inhibitors of an enzyme, X-ray crystallography can provide a precise picture of how the molecule binds to the enzyme's active site.
By co-crystallizing the enzyme with the compound of interest, it is possible to obtain a high-resolution structure of the enzyme-substrate or enzyme-inhibitor complex. This structural information is invaluable for understanding the molecular basis of enzyme specificity and catalysis. It reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site. nih.gov This knowledge is crucial for the rational design of more potent inhibitors or for engineering enzymes with altered substrate specificities.
Synthetic Utility and Advanced Applications of 2,4 Dibromo 3,5,6 Trifluorophenol As a Chemical Building Block
Role in Complex Organic Molecule Synthesis and Material Science
The distinct reactivity of the carbon-bromine and carbon-fluorine bonds, coupled with the influence of the hydroxyl group, makes 2,4-Dibromo-3,5,6-trifluorophenol a key starting material for creating sophisticated organic structures and functional materials.
Precursor in Metal-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govrhhz.netresearchgate.net These reactions are pivotal in the construction of biaryl units, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govorganic-chemistry.org
The presence of two bromine atoms offers opportunities for sequential or double cross-coupling reactions. Palladium and nickel complexes are commonly employed catalysts that facilitate the coupling of the dibrominated phenol (B47542) with a variety of organometallic reagents, such as boronic acids (Suzuki-Miyaura coupling), organotrifluoroborates, organostannanes (Stille coupling), and Grignard reagents (Kumada coupling). researchgate.netnih.govcuny.edu The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and hydroxyl substituents, can be exploited to achieve selective mono- or diarylation, leading to the synthesis of unsymmetrical biaryls. nih.govnih.gov
For instance, the palladium-catalyzed Suzuki-Miyaura coupling of a dibrominated phenol with an arylboronic acid can proceed in a stepwise manner, allowing for the introduction of two different aryl groups. This controlled approach is essential for the synthesis of complex biaryl scaffolds with tailored electronic and steric properties.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Catalyst System | Coupling Partner | Product Type | Reference |
| Pd(PPh₃)₄ / Base | Arylboronic Acid | Biaryl | nih.gov |
| NiCl₂(dppp) / Zn | Aryl Grignard Reagent | Biaryl | nih.gov |
| Pd(OAc)₂ / Ligand | Organotrifluoroborate | Arylated Phenol | nih.govcuny.edu |
Intermediate in the Synthesis of Diverse Heterocyclic Systems
The versatile reactivity of this compound extends to its use as an intermediate in the synthesis of a wide array of heterocyclic compounds. bldpharm.com Heterocycles are fundamental components of many biologically active molecules and functional materials.
The bromine atoms can be displaced by various nucleophiles, and the phenolic hydroxyl group can participate in cyclization reactions. For example, the compound can be a precursor to dibrominated benzofurans or other oxygen-containing heterocycles through intramolecular cyclization or condensation reactions with appropriate bifunctional reagents. Furthermore, the bromine atoms can be converted to other functional groups, such as amino or cyano groups, which can then be utilized in the construction of nitrogen- or sulfur-containing heterocyclic rings like thiazoles, oxazines, and triazoles. researchgate.netnih.govresearchgate.net
The synthesis of these heterocyclic systems often involves multi-step reaction sequences where the initial dibromotrifluorophenol framework provides the core structure that is subsequently elaborated.
Integration into Fluorinated Polymeric Architectures and Advanced Functional Materials
The presence of three fluorine atoms on the aromatic ring imparts unique properties to molecules derived from this compound, making it a valuable monomer for the creation of fluorinated polymers and advanced functional materials. bldpharm.comchemicalbook.com Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.
The dibromo functionality allows for the incorporation of this fluorinated phenol into polymer backbones via polycondensation or cross-coupling polymerization reactions. For example, polymerization with a di-functional coupling partner can lead to the formation of fluorinated poly(arylene ether)s or other high-performance polymers. These materials can find applications in areas such as electronics, aerospace, and coatings due to their enhanced properties.
The combination of bromine and fluorine atoms also makes this compound a precursor for flame retardants. The incorporation of halogenated phenols into polymeric materials can significantly improve their fire resistance.
Design and Synthesis of Halogenated Phenol Analogs as Chemical Probes for Reaction Studies
Halogenated phenols, including analogs derived from this compound, are valuable tools for studying reaction mechanisms and serving as chemical probes in various chemical and biological systems. researchgate.netchemicalbook.com The systematic variation of the halogen substitution pattern on the phenol ring allows for a detailed investigation of electronic and steric effects on reaction rates and selectivity. mdpi.com
By synthesizing a series of related halogenated phenols, researchers can probe the active sites of enzymes or the mechanisms of catalytic reactions. For instance, these compounds can be used to study the oxidation of phenols catalyzed by enzymes or artificial enzyme mimics. mdpi.com The different electronic properties of fluorine, chlorine, and bromine atoms can modulate the redox potential of the phenol and influence the course of the reaction, providing insights into the catalytic cycle.
The synthesis of these analogs often involves selective halogenation or dehalogenation reactions, starting from a readily available precursor like this compound or other related phenols. The ability to precisely control the placement of different halogens is crucial for designing effective chemical probes.
Future Research Directions and Emerging Challenges in 2,4 Dibromo 3,5,6 Trifluorophenol Chemistry
Development of Novel and More Sustainable Synthetic Routes for Polyhalogenated Phenols
The synthesis of polyhalogenated phenols has traditionally relied on methods that can be harsh and lack selectivity, often leading to complex product mixtures. acs.org A significant future direction is the development of greener, more efficient, and highly selective synthetic strategies.
One promising avenue is the advancement of electrochemical methods. By precisely controlling the electrode potential, it is possible to manipulate the generation of halogenating species (e.g., halogen radicals X• or cations X+), thereby controlling the degree of halogenation. acs.org This approach offers a sustainable route by operating under mild conditions, often at room temperature and pressure, and eliminating the need for chemical oxidants or transition metal catalysts. acs.org
Another area of focus is the use of renewable feedstocks. Phenols and their derivatives can be sourced from lignin (B12514952) biomass, presenting a sustainable alternative to fossil-fuel-based starting materials. nih.gov Research into cross-coupling reactions that utilize phenols directly, avoiding their conversion to organohalides, is a key step toward sustainability, with water being the only stoichiometric byproduct. nih.gov
Furthermore, enzymatic and photocatalytic methods are emerging as viable sustainable alternatives. For instance, photocatalytically induced enzymatic processes have been explored for the degradation of polyhalogenated phenols, and similar principles could be harnessed for their synthesis. nih.govresearchgate.net These methods offer the potential for high specificity and operation under environmentally benign conditions.
| Synthetic Strategy | Advantages | Research Challenges |
| Electrochemical Synthesis | Precise control over reaction, mild conditions, avoids chemical oxidants. acs.org | Scaling up processes, managing electrode stability, understanding solvent effects. |
| Biomass-Derived Phenols | Utilizes renewable feedstocks, reduces reliance on fossil fuels. nih.gov | Efficient lignin depolymerization, purification of phenolic streams. |
| Direct Phenol (B47542) Coupling | Avoids pre-functionalization to organohalides, generates water as a byproduct. nih.gov | Catalyst development, expanding substrate scope, understanding reaction mechanisms. |
| Photocatalytic/Enzymatic | High selectivity, environmentally benign conditions. nih.govresearchgate.net | Enzyme stability, catalyst recovery and reuse, quantum efficiency. |
Deeper Mechanistic Understanding of Complex Catalytic Transformations and Selectivity Control
Achieving high selectivity in the synthesis of specific isomers of polyhalogenated phenols remains a significant challenge due to the complex interplay of electronic and steric effects. Future research must delve deeper into the mechanisms of catalytic transformations to enable precise control over the reaction outcomes.
For multi-substituted phenols, the nature and position of the substituent groups play a crucial role in determining the reaction rate and regioselectivity. researchgate.net For example, electron-donating groups can activate the aromatic ring, while electron-withdrawing groups are deactivating. mdpi.com A detailed mechanistic understanding, often aided by spectroscopic investigations, is essential to predict and control these effects. nih.gov
In photocatalysis, identifying the roles of different reactive oxygen species (ROS) and reaction intermediates is key. mdpi.com Similarly, in electrochemical synthesis, understanding how the electrode potential dictates the formation of specific reactive halogen species (X• vs. X+) is fundamental to controlling whether monohalogenation or dihalogenation occurs. acs.org Gaining insight into these processes will allow for the rational design of catalysts and reaction conditions to target specific isomers of complex molecules like 2,4-Dibromo-3,5,6-trifluorophenol.
Advanced strategies are also being developed to regioselectively activate the C-H bonds of phenols using transition-metal catalysts, which could be applied to complex halogenation patterns. nih.gov
Exploration of New Reactivity Modes and Derivatization Strategies for Advanced Chemical Synthesis
The unique electronic properties conferred by multiple halogen substituents on a phenol ring open up possibilities for novel reactivity and derivatization. Future work will likely explore how the bromine and fluorine atoms in this compound can be selectively functionalized.
The conversion of phenols to other valuable chemical synthons, such as aryl halides, via intermediate boronate esters, provides a mild and versatile platform for further functionalization. organic-chemistry.org This approach is compatible with a broad range of functional groups, making it suitable for complex molecules. organic-chemistry.org The bromine atoms in this compound could be targeted for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com
Derivatization strategies can be broadly categorized based on modifications at the phenolic hydroxyl group or on the aromatic ring. nih.gov While classical methods for ring derivatization often lack regioselectivity, modern catalytic approaches are providing solutions. nih.gov Exploring these advanced methods for a highly substituted phenol like this compound could lead to the synthesis of novel compounds with unique properties. Total synthesis strategies also offer a route to derivatives that are not accessible through semi-synthesis from the parent phenol. nih.gov
| Derivatization Approach | Potential Products/Applications | Key Challenges |
| Cross-Coupling Reactions | Novel biaryls, alkynylated phenols, complex molecular architectures. nih.govmdpi.com | Selective activation of C-Br bonds, catalyst poisoning, steric hindrance. |
| Hydroxyl Group Modification | Ethers, esters, and other functional derivatives. nih.gov | Overcoming steric hindrance from ortho-substituents. |
| C-F Bond Activation | Selective replacement of fluorine atoms. | High C-F bond strength, developing selective catalysts. |
| Ring-Opening/Rearrangement | Access to non-aromatic, highly functionalized structures. | Controlling reaction pathways, isolating stable products. |
Integration of Advanced Computational Modeling for Predictive Chemical Design and Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research. For complex molecules like this compound, computational modeling offers a path to predict properties, understand reactivity, and guide experimental work.
Future efforts will likely involve the use of quantum mechanics (QM) and molecular mechanics (MM) to:
Predict Reaction Pathways and Activation Energies: Computational studies can elucidate reaction mechanisms, as demonstrated in the calculation of activation energies for bromination via different reactive species. acs.org This allows for the in silico screening of reaction conditions to favor desired products.
Simulate Properties: Molecular modeling can predict physical and chemical properties, such as chromatographic retention times, based on calculated molecular interaction energies. nih.gov This can accelerate the development of analytical and purification methods.
Design Novel Catalysts: By modeling the interaction between a substrate, catalyst, and reagents, it is possible to design catalysts with enhanced activity and selectivity for specific transformations of polyhalogenated phenols.
Understand Substituent Effects: Computational models can quantify the electronic influence of the bromine and fluorine substituents on the reactivity of the phenolic ring and hydroxyl group, aiding in the prediction of reaction outcomes. mdpi.com
The integration of these computational approaches will undoubtedly accelerate the pace of discovery in the field, enabling a more rational and less empirical approach to the synthesis and derivatization of this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
